molecular formula C16H26N4O3 B3027649 tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate CAS No. 1353966-51-4

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Cat. No.: B3027649
CAS No.: 1353966-51-4
M. Wt: 322.40
InChI Key: RPNRMNYYINUCIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Properties

IUPAC Name

tert-butyl N-[1-(6-methoxypyrimidin-4-yl)piperidin-3-yl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H26N4O3/c1-16(2,3)23-15(21)19(4)12-7-6-8-20(10-12)13-9-14(22-5)18-11-17-13/h9,11-12H,6-8,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPNRMNYYINUCIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1CCCN(C1)C2=CC(=NC=N2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201117280
Record name Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

322.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1353966-51-4
Record name Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1353966-51-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Carbamic acid, N-[1-(6-methoxy-4-pyrimidinyl)-3-piperidinyl]-N-methyl-, 1,1-dimethylethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201117280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate, with CAS number 1353966-51-4, is a novel compound that has garnered attention for its potential biological activity, particularly in the context of neuroprotection and Alzheimer's disease (AD) treatment. This article aims to provide a comprehensive overview of its biological activity, supported by data tables and research findings.

  • Molecular Formula : C16H26N4O3
  • Molecular Weight : 322.40 g/mol
  • Structure : The compound features a tert-butyl group attached to a piperidine ring that is further substituted with a methoxypyrimidine moiety.

Research indicates that this compound may exhibit neuroprotective properties through several mechanisms:

  • Inhibition of β-secretase and Acetylcholinesterase : It has been shown to inhibit β-secretase (IC50 = 15.4 nM) and acetylcholinesterase (Ki = 0.17 μM), which are critical enzymes involved in the pathogenesis of Alzheimer's disease by preventing amyloid beta peptide aggregation .
  • Reduction of Oxidative Stress : The compound has demonstrated the ability to reduce malondialdehyde (MDA) levels, a marker of oxidative stress, in brain homogenates treated with scopolamine, indicating its potential antioxidant effects .

Biological Activity Data

Activity Measurement Method Result
β-secretase InhibitionIn vitro assayIC50 = 15.4 nM
Acetylcholinesterase InhibitionIn vitro assayKi = 0.17 μM
Aβ Aggregation InhibitionIn vitro assay85% inhibition at 100 μM
Cell Viability in Presence of AβMTT Assay62.98% viability with M4 at 100 μM
MDA Levels ReductionTBARS AssaySignificant decrease observed

Case Studies

  • In Vitro Studies : A study evaluated the protective effects of this compound on astrocytes exposed to amyloid beta peptide (Aβ 1-42). Results showed that the compound significantly improved cell viability compared to controls, suggesting its protective role against neurotoxic agents .
  • In Vivo Studies : In a scopolamine-induced model of Alzheimer's disease in rats, the compound was assessed for its effect on cognitive decline and oxidative stress markers. While it showed promise in reducing MDA levels, the overall cognitive improvement was not statistically significant compared to established treatments like galantamine .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
  • Molecular Formula : C15H24N4O3 (calculated based on structural analogs)
  • Molecular Weight : ~308.38 g/mol
  • Structural Features : Combines a piperidine ring linked to a 6-methoxypyrimidin-4-yl group and a tert-butyl carbamate moiety with a methyl substitution. This structure is typical of intermediates used in pharmaceutical synthesis, particularly for kinase inhibitors or receptor-targeting agents.

The compound is available in milligram-to-gram quantities from specialty suppliers, though pricing is inquiry-based .

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

The following table compares key structural analogs, emphasizing substituent variations and their implications:

Compound Name Substituents (Pyrimidine/Pyridine Ring) Molecular Formula Molecular Weight (g/mol) Notable Properties Evidence ID
Target Compound : this compound 6-methoxy C15H24N4O3 308.38 Moderate lipophilicity; potential for CNS penetration due to methoxy group.
tert-Butyl (1-(6-ethoxy-2-(methylthio)pyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate 6-ethoxy, 2-methylthio C18H30N4O3S 382.52 Higher lipophilicity (due to ethoxy and methylthio); may enhance metabolic stability.
tert-Butyl (5-fluoro-4-hydroxy-6-methylpyrimidin-2-yl)(methyl)carbamate 5-fluoro, 4-hydroxy, 6-methyl C11H16FN3O3 257.26 Polar hydroxy group reduces membrane permeability; fluorination may improve binding affinity.
tert-Butyl (6-chloro-5-pivalamidopyridin-2-yl)methylcarbamate 6-chloro, 5-pivalamido (pyridine core) C16H24ClN3O3 341.83 Bulky pivalamido group may hinder enzymatic degradation; pyridine core alters electronic properties.
tert-Butyl ((1S,4S)-1-((2-chloro-5-iodopyrimidin-4-yl)amino)-4-methoxycyclohexyl)methyl)carbamate 2-chloro, 5-iodo, 4-methoxycyclohexyl Complex structure >400 Halogenated pyrimidine enhances electrophilicity; stereochemistry impacts target selectivity.

Key Findings from Research

Impact of Substituents on Reactivity: Methoxy vs. Halogenation: Chloro or iodo substituents () enhance electrophilicity, facilitating nucleophilic aromatic substitution reactions in further derivatization . Pivalamido Groups: The bulky tert-butyl carbamate in may protect reactive amines during synthesis but could limit bioavailability due to steric hindrance .

Synthetic Challenges :

  • Palladium-catalyzed coupling reactions (e.g., ) are critical for introducing pyrimidine/piperidine linkages but often require optimized conditions (e.g., BINAP ligands, inert atmospheres) to achieve moderate yields (~50%) .
  • Reduction steps (e.g., Fe/NH4Cl in ) are employed for nitro-to-amine conversions, though competing side reactions may necessitate purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate
Reactant of Route 2
Reactant of Route 2
tert-Butyl (1-(6-methoxypyrimidin-4-yl)piperidin-3-yl)(methyl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.